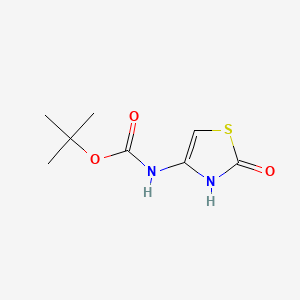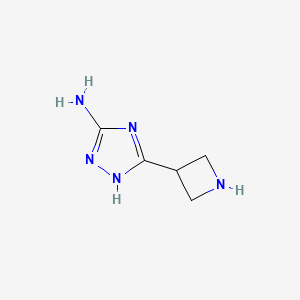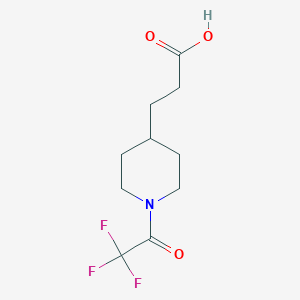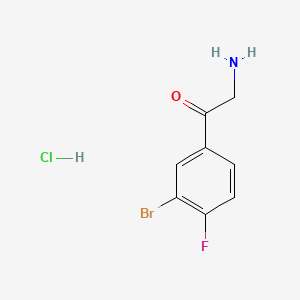
(S)-2-(((Benzyloxy)carbonyl)amino)-2-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a phenyl group attached to a propanoic acid backbone. This compound is often used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. One common method is the reaction of (S)-2-amino-2-phenylpropanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity (2S)-2-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under mild conditions.
Substitution: Reagents such as trifluoroacetic acid or hydrogen chloride in methanol for deprotection of the benzyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and deprotected amino acids, which can be further utilized in various synthetic applications.
Applications De Recherche Scientifique
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of peptides and proteins.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other functional sites. Upon deprotection, the free amino group can participate in various biochemical pathways, including peptide bond formation and enzyme interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-2-phenylpropanoic acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid: Contains a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group, offering different protection and deprotection conditions.
Uniqueness
The presence of the benzyloxycarbonyl group in (2S)-2-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid provides unique advantages in synthetic chemistry, including ease of deprotection and compatibility with various reaction conditions. This makes it a valuable compound in the synthesis of complex molecules and in research applications.
Propriétés
Formule moléculaire |
C17H17NO4 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
(2S)-2-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H17NO4/c1-17(15(19)20,14-10-6-3-7-11-14)18-16(21)22-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,18,21)(H,19,20)/t17-/m0/s1 |
Clé InChI |
IDNBEGJOWGRMLA-KRWDZBQOSA-N |
SMILES isomérique |
C[C@](C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate](/img/structure/B13507223.png)




![((1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13507256.png)





![3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13507282.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide hydrochloride](/img/structure/B13507294.png)
